molecular formula C16H13N3O2 B11383528 2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11383528
M. Wt: 279.29 g/mol
InChI Key: MHHCRHUTRXPDNL-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound that features a 1,2,5-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other heterocyclic compounds.

Scientific Research Applications

2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions. The oxadiazole ring’s electron-withdrawing properties may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,2,3-Oxadiazole: Less common but still of interest in synthetic chemistry.

Uniqueness

2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the specific arrangement of its substituents and the presence of the 1,2,5-oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H13N3O2/c20-14(11-12-7-3-1-4-8-12)17-16-15(18-21-19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20)

InChI Key

MHHCRHUTRXPDNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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